molecular formula C12H12F2O3 B1325933 Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate CAS No. 898753-06-5

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Cat. No. B1325933
CAS RN: 898753-06-5
M. Wt: 242.22 g/mol
InChI Key: BETJGRNOWLCZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2,4-difluorophenyl compound with a precursor to the 4-oxobutyrate part of the molecule. The exact method would depend on the available starting materials and the desired reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the difluorophenyl ring, the ester group, and the ketone group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a compound containing both ester and ketone functional groups, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate could participate in a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction, among other reactions. The ketone group could be involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is used as an intermediate in the synthesis of various chemical compounds. For instance, Hao Zhi-hui (2007) demonstrated the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester (Hao Zhi-hui, 2007).

  • The compound also plays a role in biosynthetic pathways. G. Fagan et al. (1981) added Ethyl 4-oxobutyrate-2- 14 C to a simulated sherry under an actively growing film of S. fermentati, which yielded various radioactive compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).

Catalysis and Enantioselective Processes

  • The compound is involved in enantioselective processes. E. V. Starodubtseva et al. (2004) explored the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems containing various organic salts with a chiral catalyst, which showed a high level of asymmetric induction after multiple recycling of the catalyst (Starodubtseva et al., 2004).

  • In a similar context, V. Slavinska et al. (2006) investigated the hydrogenation of ethyl 4-R-2,4-dioxobutyrates at palladium black and other catalysts, finding that the main products are ethyl 4-R-2-hydroxy-4-oxobutyrates, with varying yields depending on the derivative (Slavinska et al., 2006).

Pharmaceutical and Biomedical Research

  • Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate has been synthesized and tested for various biomedical applications. K. Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates and tested their activity against HIV-1, with some derivatives showing potent activity (Danel et al., 1996).

  • The compound's derivatives have also been studied for antimicrobial properties. S. G. Kucukguzel et al. (1999) synthesized Ethyl 2-arylhydrazono-3-oxobutyrates and evaluated their antimicrobial properties, finding significant activity against certain bacterial strains (Kucukguzel et al., 1999).

Optimization of Bioreduction Processes

  • Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate has been used in the optimization of bioreduction processes. Junghui Chen et al. (2002) designed the optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4‐chloro‐3‐oxobutyrate by baker's yeast to improve reaction yield and product optical purity (Chen, Wang, Houng, & Lee, 2002).

Safety And Hazards

Like all chemicals, handling Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate would require appropriate safety precautions. This would likely include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The future research directions involving this compound could be numerous, depending on its potential applications. These could include further studies into its synthesis and reactivity, investigations into its potential uses, and development of new compounds based on its structure .

properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETJGRNOWLCZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645616
Record name Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

CAS RN

898753-06-5
Record name Ethyl 2,4-difluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.